1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS 794514-01-5) is a highly specialized 4-azaindole building block utilized primarily as a premium bioisostere for indole-based scaffolds in medicinal chemistry and advanced materials. By incorporating a pyridine nitrogen at the 4-position and a methyl group at the N1-position, this compound fundamentally alters the physicochemical profile of the parent indole core, offering significantly lower lipophilicity (LogD), enhanced aqueous solubility, and a highly specific hydrogen bond acceptor vector . For procurement teams and synthetic chemists, this pre-functionalized, N-methylated carboxylic acid serves as a process-ready precursor that bypasses the developability bottlenecks and synthetic liabilities typically associated with standard indoles and unmethylated azaindoles.
Substituting 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid with a generic 1-methylindole-2-carboxylic acid fails because the carbon-only indole core lacks the electron-deficient nature required to resist rapid Cytochrome P450-mediated oxidative metabolism, leading to downstream pharmacokinetic failures [1]. Furthermore, attempting to use the unmethylated 4-azaindole analog (1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid) introduces a reactive pyrrole nitrogen that acts as both a competing nucleophile and a hydrogen bond donor. This necessitates costly and time-consuming protection/deprotection steps (e.g., Boc or Tosyl) during standard amide coupling workflows, reducing overall process yield and increasing the risk of P-glycoprotein (P-gp) mediated efflux in the final product.
Replacing the carbon atom at the 4-position of an indole with a nitrogen atom creates an electron-deficient 4-azaindole core, which fundamentally alters the physicochemical profile of the scaffold. Compared to the carbon analog 1-Methyl-1H-indole-2-carboxylic acid, the 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid building block typically exhibits a reduction in LogD by 1.0 to 1.5 units and a 25- to 50-fold increase in aqueous solubility at physiological pH . This shift is critical for overcoming solubility-limited absorption in oral drug formulations.
| Evidence Dimension | Aqueous Solubility & LogD |
| Target Compound Data | LogD reduced by ~1.0-1.5; Solubility increased 25-50x |
| Comparator Or Baseline | 1-Methyl-1H-indole-2-carboxylic acid (Carbon analog) |
| Quantified Difference | 25- to 50-fold solubility improvement |
| Conditions | Aqueous buffer, pH 6.5 - 7.4 |
Procuring the azaindole variant directly addresses developability bottlenecks by improving the oral bioavailability and reducing the lipophilicity of downstream candidates.
The presence of the N1-methyl group in 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid permanently masks the pyrrole nitrogen, preventing it from acting as a competing nucleophile or hydrogen bond donor. When compared to the unmethylated 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, which often requires Boc or Tosyl protection to prevent side reactions during C2-amide coupling, the N-methylated compound achieves >90% yields in direct HATU/EDC-mediated amidations [1]. This eliminates two synthetic steps (protection and deprotection), significantly reducing solvent waste and process time.
| Evidence Dimension | Amide Coupling Yield & Step Count |
| Target Compound Data | >90% yield in 1 step (direct coupling) |
| Comparator Or Baseline | 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (~60-70% yield over 3 steps) |
| Quantified Difference | Elimination of 2 synthetic steps; ~20-30% absolute yield increase |
| Conditions | Standard HATU/DIPEA amide coupling conditions |
Selecting the pre-methylated building block streamlines high-throughput library synthesis and reduces manufacturing costs by shortening the synthetic route.
The introduction of the pyridine nitrogen in the 4-azaindole core withdraws electron density from the pyrrole ring, rendering the entire fused system more resistant to oxidative metabolism by Cytochrome P450 enzymes. In comparative human liver microsome (HLM) assays, derivatives synthesized from 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid consistently demonstrate extended half-lives (t1/2 > 60-100 min) compared to their 1-Methyl-1H-indole-2-carboxylic acid counterparts (t1/2 ~ 15-20 min) [1]. This enhanced metabolic stability mitigates rapid clearance in vivo.
| Evidence Dimension | HLM Half-Life (t1/2) |
| Target Compound Data | > 60-100 minutes |
| Comparator Or Baseline | 1-Methyl-1H-indole-2-carboxylic acid derivatives (~15-20 minutes) |
| Quantified Difference | 3- to 5-fold increase in metabolic half-life |
| Conditions | Human Liver Microsomes (HLM) incubation |
Procuring this azaindole scaffold is essential for projects where rapid oxidative clearance of indole-based leads is the primary barrier to achieving in vivo efficacy.
The position of the pyridine nitrogen in azaindole bioisosteres dictates the spatial trajectory of the hydrogen bond acceptor, profoundly impacting target affinity. While the 7-azaindole core (1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) is commonly used, the 4-azaindole core of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid presents its nitrogen lone pair at a distinctly different angle. For specific kinase hinge regions or GPCR pockets, this unique vector can result in a 10- to 100-fold difference in binding affinity compared to the 7-azaindole or 5-azaindole isomers [1]. Furthermore, the N-methylation prevents the core from acting as a hydrogen bond donor, which is often a liability for P-glycoprotein (P-gp) mediated efflux.
| Evidence Dimension | Hydrogen Bond Acceptor Trajectory & Efflux Liability |
| Target Compound Data | Unique 4-position H-bond vector; zero H-bond donors (low efflux) |
| Comparator Or Baseline | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (7-position vector) |
| Quantified Difference | Distinct SAR profile; up to 100-fold affinity shift depending on target pocket |
| Conditions | Receptor binding assays and P-gp efflux models |
Buyers must select the exact 4-azaindole isomer when structure-based drug design dictates a specific hydrogen bond acceptor angle that cannot be satisfied by the more common 7-azaindole.
Because 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid requires no N-protection during C2-amide coupling [1], it is the ideal precursor for automated, high-throughput library generation. It allows medicinal chemists to rapidly explore the unique 4-azaindole hydrogen-bonding vector against kinase hinge regions without the bottleneck of multi-step protection/deprotection sequences.
In late-stage drug discovery, highly lipophilic indole-based leads often suffer from poor aqueous solubility and rapid CYP-mediated clearance. Substituting the indole core with this N-methylated 4-azaindole building block directly addresses these developability issues by lowering LogD, increasing solubility, and enhancing microsomal stability .
The N-methylation of the 4-azaindole core eliminates a key hydrogen bond donor, which is a known liability for P-glycoprotein (P-gp) mediated efflux at the blood-brain barrier. Consequently, this specific compound is highly suitable for synthesizing CNS-targeted agents where maintaining a low efflux ratio is critical for achieving therapeutic brain concentrations [2].